2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C20H15F3N2O4 and its molecular weight is 404.345. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
- Development of Novel Inhibitors for Mycobacterium Tuberculosis : A study synthesized derivatives based on this compound as novel inhibitors against Mycobacterium tuberculosis, with one derivative showing promising results in inhibiting drug-sensitive and drug-resistant MTB strains without cytotoxicity at higher concentrations (Ganesh S. Pedgaonkar et al., 2014).
- Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives : Research on derivatives highlighted their synthesis and evaluation for antibacterial and antifungal activities, suggesting potential for antimicrobial applications (N. Fuloria et al., 2014).
Analgesic and Anti-inflammatory Activities
- Design and Synthesis for Analgesic and Anti-inflammatory : A study synthesized novel quinazolinyl acetamides for evaluating their analgesic and anti-inflammatory activities, with some compounds showing potent activities and mild ulcerogenic potential compared to standard drugs (V. Alagarsamy et al., 2015).
Anticancer Activity
- Investigation of Anticancer Activity : Derivatives of the compound were synthesized and tested for anticancer activity, with one derivative showing significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (A. Karaburun et al., 2018).
Biological and Photovoltaic Efficiency Modeling
- Spectroscopic and Quantum Mechanical Studies : This study focused on synthesizing bioactive benzothiazolinone acetamide analogs, analyzing their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells, demonstrating good light harvesting efficiency and promising non-linear optical activity (Y. Mary et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is TNIK (Traf2- and Nck-interacting kinase) . TNIK is a kinase involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
The compound acts as a TNIK inhibitor . By inhibiting TNIK, it disrupts the Wnt signaling pathway, which can lead to the suppression of cell proliferation and induction of cell differentiation .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration . By inhibiting TNIK, the compound disrupts the Wnt signaling pathway, potentially leading to altered cell behavior .
Result of Action
The inhibition of TNIK and the subsequent disruption of the Wnt signaling pathway can lead to the suppression of cell proliferation and the induction of cell differentiation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as colorectal cancer .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c21-20(22,23)14-6-5-7-15(12-14)28-11-4-3-10-24-18(26)13-25-16-8-1-2-9-17(16)29-19(25)27/h1-2,5-9,12H,10-11,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOWNRIJQBIHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.